molecular formula C15H20N4O2 B2886863 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide CAS No. 2034406-98-7

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide

Cat. No.: B2886863
CAS No.: 2034406-98-7
M. Wt: 288.351
InChI Key: LGRCYVOHXKRDOI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology, primarily as a key intermediate or building block in the development of protease inhibitors. Its structure incorporates a 1,2,3-triazole moiety, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding, which is often used as a bioisostere for amide or ester groups. The phenoxyacetamide segment is a common pharmacophore found in inhibitors targeting various serine and cysteine proteases. Research into this compound and its analogs is focused on their potential application in modulating enzymatic activity involved in disease pathways, such as viral replication or inflammatory processes. The specific stereochemistry and substitution pattern are critical for achieving selective inhibition, making this compound a valuable template for structure-activity relationship (SAR) studies. Investigations often involve the synthesis of analogs to explore the binding pocket of target enzymes like hepatitis C virus (HCV) NS3/4A protease or rhinovirus 3C protease, where similar scaffolds have demonstrated inhibitory activity. This reagent enables researchers to design and synthesize novel bioactive molecules, contributing to the discovery of new therapeutic agents and the study of protease function in cellular mechanisms.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRCYVOHXKRDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide typically involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide is a synthetic compound with a unique structure featuring a triazole ring and a phenoxyacetamide moiety. Triazoles are known for their diverse biological activities and wide use in medicinal chemistry.

Scientific Research Applications

The synthesis of this compound typically involves reacting 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with phenoxyacetyl chloride under basic conditions. This reaction is usually performed in an organic solvent, such as dichloromethane or chloroform, using a base like triethylamine to neutralize the hydrochloric acid formed.

Antimicrobial Properties

Triazole-containing compounds have shown potential antimicrobial activity. Derivatives of 1,2,3-triazoles, for example, exhibit antibacterial and antifungal activities. this compound is believed to share similar properties because of its structural components. Research suggests that triazole derivatives can inhibit pathogens such as Escherichia coli and Staphylococcus aureus, with some showing minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli.

Other Triazole Derivatives

Several other compounds containing the 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl moiety have been synthesized and studied. These include:

  • N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide: This compound has a molecular weight of 300.4 and a molecular formula of C11H16N4O2S2 .
  • N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide: With a molecular weight of 314.4, its molecular formula is C16H18N4OS .
  • N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]benzamide: This compound has the molecular formula C21H24N4O2 .
  • 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride: It has a molecular weight of 190.68 and the formula C7H15CLN4 .
  • 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine: The molecular formula is C7H14N4 .

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Compound 6a () :

  • Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.
  • Key Differences: Replaces the target compound’s phenoxy group with a naphthalenyloxy moiety.

Compound 9c () :

  • Structure : Incorporates a benzimidazole-thiazole-triazole hybrid.
  • Key Differences: Replaces the phenoxyacetamide with a benzimidazole-thiazole system.

Heterocyclic Substituent Variations

Structure 1 () :

  • Structure: (S)-N-(3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)-2-phenoxyacetamide.
  • Key Differences : Substitutes the triazole with a pyrrolidinyl group.
  • Impact : The pyrrolidine introduces a basic nitrogen, altering electronic properties and enabling protonation at physiological pH, which may influence pharmacokinetics (e.g., bioavailability) .

Compound () :

  • Structure: 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide.
  • Key Differences : Features an azetidine sulfonyl group instead of the branched alkyl chain.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide C₁₅H₁₈N₄O₂ Phenoxy, triazole, branched alkyl Under investigation
Compound 6a () C₂₁H₁₈N₄O₂ Naphthalenyloxy, triazole Antifungal/antibacterial
Structure 1 () C₁₆H₂₁N₃O₂ Pyrrolidinyl, phenoxy MyD88 mimetic (immune modulation)
Compound 9c () C₂₅H₁₈FN₇O₂S Benzimidazole, thiazole, triazole α-Glucosidase inhibition
Compound () C₁₃H₁₅N₅O₄S Azetidine sulfonyl, triazole Not reported

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine and phenoxyacetyl chloride under basic conditions. The process is often conducted in organic solvents like dichloromethane or chloroform with triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method allows for the efficient formation of the target compound in a laboratory setting.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole-containing compounds. For instance, derivatives of 1,2,3-triazoles exhibit significant antibacterial and antifungal activities. This compound is believed to share similar properties due to its structural components. Research indicates that triazole derivatives can inhibit various pathogens including Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Triazole compounds are known to induce apoptosis in cancer cells and can inhibit key enzymes involved in cancer progression. For example, certain 1,2,3-triazole derivatives have shown IC50 values ranging from 0.97 to 34.46 μM against lung cancer cell lines (A549), indicating their potential as effective anticancer agents . The mechanism often involves cell cycle arrest and inhibition of topoisomerase II activity.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various triazole derivatives for anticancer activity, compounds similar to this compound were tested against A549 lung cancer cells. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of triazole derivatives against clinical strains of bacteria and fungi. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with effective inhibition noted in various assays .

Research Findings Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50/MIC Values Reference
AntibacterialE. coli, S. aureusMIC: 0.21 μM
AntifungalCandida spp.MIC: varies
AnticancerA549 lung cancer cellsIC50: 0.97 - 34.46 μM

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the triazole proton (δ 8.36–8.40 ppm) and acetamide carbonyl (δ ~165 ppm) .
  • IR : Confirm C=O (1671–1682 cm⁻¹) and triazole C-N (1303–1340 cm⁻¹) stretches .
  • HRMS : Validate molecular ion [M+H]⁺ with <1 ppm error (e.g., m/z 404.1359 calculated vs. 404.1348 observed) .
    Best Practice : Use DMSO-d₆ for NMR to resolve exchangeable NH protons .

How can researchers resolve crystallographic data contradictions in structural elucidation?

Q. Advanced

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to address twinning or disorder in the triazole and phenoxy groups .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
    Case Study : A similar triazole-acetamide derivative required 98% completeness in data collection to resolve rotational disorder in the butan-2-yl chain .

What strategies optimize reaction conditions for derivatives with enhanced bioactivity?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility for nitro-substituted aryl azides but may reduce regioselectivity .
  • Catalyst Tuning : CuI/TPGS-750-M in water increases yield (92%) for electron-deficient azides vs. Cu(OAc)₂ (75%) .
    Data-Driven Example : Increasing reaction time from 6 to 12 hours raised yield from 78% to 88% for 3-nitro derivatives .

What biological targets are hypothesized for this compound, and how are assays designed?

Q. Basic

  • Targets : Enzymes (e.g., kinases) and neurokinin receptors, inferred from structural analogs with triazole-phenoxy motifs .
  • Assay Design :
    • In vitro : Competitive binding assays using fluorophore-labeled ligands (IC₅₀ determination) .
    • Cellular Models : HEK293 cells transfected with target receptors for functional cAMP/PKA pathway analysis .

How can molecular docking predict binding modes with biological targets?

Q. Advanced

  • Software : AutoDock Vina or Schrödinger Suite for triazole-acetamide docking.
  • Protocol :
    • Prepare protein (PDB: 4ZUD) by removing water and adding hydrogens.
    • Define the active site using co-crystallized ligand coordinates.
    • Validate with RMSD <2 Å in re-docking .
      Case Study : A triazole-sulfonamide analog showed a docking score of −9.2 kcal/mol against carbonic anhydrase IX, correlating with IC₅₀ = 18 nM .

What structure-activity relationship (SAR) trends are observed in analogs?

Q. Advanced

  • Triazole Position : 2H-1,2,3-triazol-2-yl derivatives show 3x higher kinase inhibition than 1H-isomers due to reduced steric hindrance .
  • Phenoxy Substitution : Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding (ΔG = −10.1 kcal/mol) vs. -OCH₃ (ΔG = −8.3 kcal/mol) .
    Data Table :
Substituent (R)IC₅₀ (μM)LogP
-H45.22.1
-NO₂12.81.8
-CF₃8.52.4

How should researchers address discrepancies in reported reaction yields?

Q. Advanced

  • Root Cause Analysis : Compare solvent purity (HPLC-grade vs. technical) and catalyst aging. For example, Cu(OAc)₂ stored >6 months reduced yields by 15% .
  • DoE Approach : Use a 3² factorial design (time vs. temperature) to identify optimal conditions .

What challenges arise in analytical method development for impurity profiling?

Q. Advanced

  • HPLC Optimization : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN in 20 min) to resolve unreacted azide (RT = 4.2 min) from product (RT = 12.8 min) .
  • LC-MS Pitfalls : Triazole adducts (e.g., [M+Na]⁺) may cause misinterpretation; employ high-resolution instruments .

How do sulfonamide and triazole groups influence stability under physiological conditions?

Q. Advanced

  • Hydrolytic Stability : The triazole ring resists hydrolysis (t₁/₂ >24 h at pH 7.4), while the acetamide group degrades faster (t₁/₂ = 6.5 h) .
  • Oxidative Stress : Sulfonamide derivatives show ROS scavenging in HepG2 cells (EC₅₀ = 32 μM) via Nrf2 pathway activation .

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